![molecular formula C24H24N2OS B2678147 N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 681174-72-1](/img/structure/B2678147.png)
N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their diverse range of biological activities and are part of many important drugs . The compound also contains tetrahydronaphthalene groups, which are polycyclic structures that are often seen in various natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the thiazole ring and multiple tetrahydronaphthalene groups. These groups are likely to influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The thiazole ring and the tetrahydronaphthalene groups could potentially undergo various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiazole ring could potentially make the compound more polar .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- Anti-inflammatory and Immunomodulatory Properties: Novel tetrahydronaphthalene derivatives were synthesized and tested for their effects on proliferation and nitric oxide production in lipopolysaccharide-activated macrophage cells. Compounds demonstrated dose-dependent decreases in nitrite levels without exhibiting cytotoxic effects, highlighting their potential for anti-inflammatory applications (Gurkan et al., 2011).
- Antimycobacterial Activity: A study prepared and characterized N-alkoxyphenylhydroxynaphthalenecarboxamides, revealing some compounds' antimycobacterial activity against various Mycobacterium strains with low cytotoxicity, suggesting their potential as antimicrobial agents (Goněc et al., 2016).
- Antineoplastic Properties: Research into benzo[H]quinazoline derivatives, structurally related to tetrahydronaphthalene, showed potential antineoplastic and antimonoamineoxidase properties, indicating possible applications in cancer treatment and enzyme inhibition (Markosyan et al., 2010).
Chemical Synthesis and Characterization
- Synthesis Techniques: Studies have developed methods for the synthesis and characterization of tetrahydronaphthalene derivatives, contributing to the broader field of organic synthesis and offering potential pathways for the creation of novel compounds with varied biological activities (Kendi et al., 2001).
- Structure-Activity Relationships: Research on the structure-activity relationships of tetrahydronaphthalene derivatives as 5-HT7 receptor agents has provided insights into the design of receptor-specific drugs, demonstrating the importance of substituent positioning and type on biological activity (Leopoldo et al., 2007).
Anticancer and Antioxidant Effects
- Cytotoxic Agents against Cancer Cells: A series of dihydronaphthalene derivatives were synthesized and tested for their cytotoxic effects against MCF-7 human cancer cells, with some showing potent activities, suggesting their potential as anticancer agents (Ahmed et al., 2020).
- Antioxidant Activity: Tetrahydronaphthalene derivatives containing pyridine and thioxopyridine moieties demonstrated significant antioxidant activity, highlighting their potential for therapeutic use in oxidative stress-related conditions (Hamdy et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2OS/c27-23(21-12-10-17-6-2-4-8-19(17)14-21)26-24-25-22(15-28-24)20-11-9-16-5-1-3-7-18(16)13-20/h9-15H,1-8H2,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERICEMSDVISRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC5=C(CCCC5)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

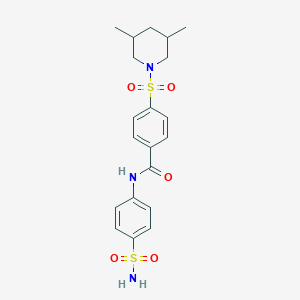
![2-Chloro-N-[1-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]cycloheptyl]acetamide](/img/structure/B2678070.png)
![4'-Methoxyspiro[cyclopropane-1,3'-indoline]](/img/structure/B2678072.png)
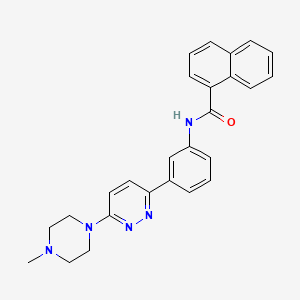
![(4-Propyl-1,2,3-thiadiazol-5-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2678074.png)
![Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2678075.png)
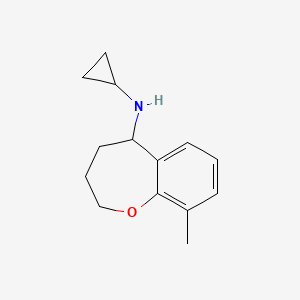

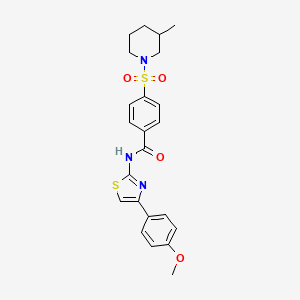
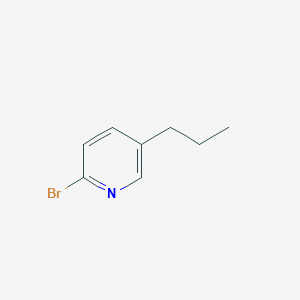
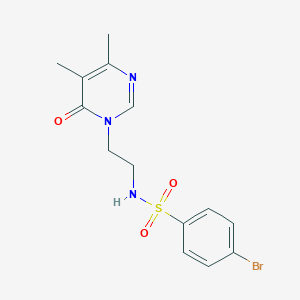
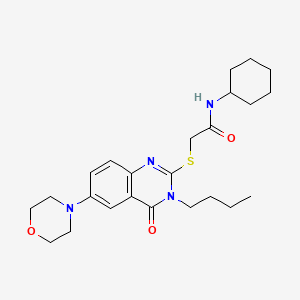
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2678086.png)
